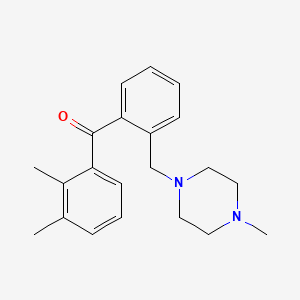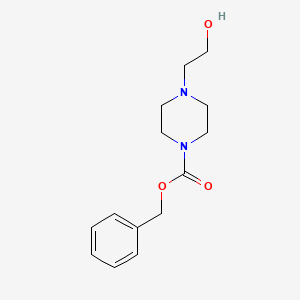
Benzyl 4-(2-Hydroxyethyl)piperazine-1-carboxylate
Overview
Description
Benzyl 4-(2-Hydroxyethyl)piperazine-1-carboxylate is a chemical compound with the molecular formula C14H20N2O3 . It is a derivative of N-Boc piperazine . The compound is used as a building block or intermediate in the synthesis of several novel organic compounds .
Synthesis Analysis
The synthesis of this compound involves the reaction of N-(2-hydroxyethyl)piperazine with benzyl chloroformate in the presence of triethylamine . The reaction mixture is stirred at 0° C for 30 minutes, then allowed to warm to room temperature with stirring over 3 hours .Molecular Structure Analysis
The molecular structure of this compound has been confirmed by single crystal X-ray diffraction analysis . The molecule adopts a linear shape with the ethyl acetate moiety adopting a fully extended conformation .Chemical Reactions Analysis
This compound serves as a useful building block or intermediate in the synthesis of several novel organic compounds such as amides, sulphonamides, Mannich bases, Schiff’s bases, thiazolidinones, azetidinones, and imidazolinones .Physical And Chemical Properties Analysis
This compound is a clear colorless to yellowish liquid . It has a refractive index of 1.546, a boiling point of 158-161 °C at 1.4 mmHg, and a density of 1.142 g/mL at 25 °C .Scientific Research Applications
Benzyl 4-(2-Hydroxyethyl)piperazine-1-carboxylate has numerous scientific applications, including its use in the synthesis of pharmaceuticals and other compounds. It has also been used as a ligand in the synthesis of metal complexes and as an intermediate in the synthesis of biologically active compounds. This compound has been used as a catalyst in the synthesis of N-alkylated heterocycles and as a reagent for the preparation of polymers-supported amines. Additionally, this compound has been used in the synthesis of polymers and polymeric materials.
Mechanism of Action
Target of Action
It has been reported that similar compounds have shown antibacterial activities against gram-positive strains (staphylococcus aureus and bacillus subtilis) and gram-negative strains (escherichia coli and pseudomonas aeruginosa) .
Biochemical Pathways
The compound’s antibacterial activity suggests it may interfere with bacterial cell wall synthesis or other vital processes .
Pharmacokinetics
It is predicted to have high gastrointestinal absorption and is a p-gp substrate . The compound’s lipophilicity (Log Po/w) is 2.85 (iLOGP), indicating its potential to cross biological membranes .
Result of Action
Its antibacterial activity suggests it may lead to bacterial cell death .
Action Environment
Environmental factors can significantly influence the compound’s action, efficacy, and stability. For instance, the compound should be handled in a well-ventilated place, and contact with skin and eyes should be avoided . The compound’s stability could also be affected by factors such as temperature, pH, and light exposure.
Advantages and Limitations for Lab Experiments
Benzyl 4-(2-Hydroxyethyl)piperazine-1-carboxylate has several advantages for use in laboratory experiments. It is a relatively inexpensive and easily obtainable compound, and it is stable and non-toxic. Additionally, this compound is soluble in many solvents, making it easy to incorporate into a variety of experiments. However, this compound is not suitable for use in experiments involving high temperatures, as it is thermally unstable.
Future Directions
There are numerous potential future directions for Benzyl 4-(2-Hydroxyethyl)piperazine-1-carboxylate research. These include further studies on the mechanism of action of this compound, development of novel pharmaceuticals and other compounds utilizing this compound as a starting material, and development of new polymers and polymeric materials utilizing this compound as a catalyst. Additionally, further studies on the biochemical and physiological effects of this compound could lead to the development of new therapeutic agents. Finally, further research into the stability of this compound could lead to new methods for synthesizing and using this compound in laboratory experiments.
Safety and Hazards
The safety information for Benzyl 4-(2-Hydroxyethyl)piperazine-1-carboxylate indicates that it may cause skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .
properties
IUPAC Name |
benzyl 4-(2-hydroxyethyl)piperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3/c17-11-10-15-6-8-16(9-7-15)14(18)19-12-13-4-2-1-3-5-13/h1-5,17H,6-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WITCLTOOIPMTGJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCO)C(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20625411 | |
| Record name | Benzyl 4-(2-hydroxyethyl)piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20625411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
14000-67-0 | |
| Record name | 1-(Benzyloxycarbonyl)-4-(2-hydroxyethyl)piperazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14000-67-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzyl 4-(2-hydroxyethyl)piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20625411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,6-Dimethyl-3'-[1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl]benzophenone](/img/structure/B1613356.png)


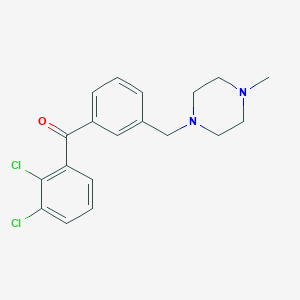
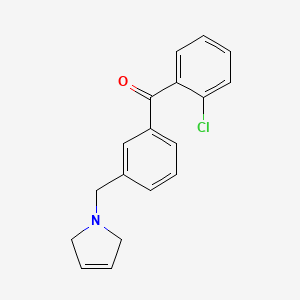
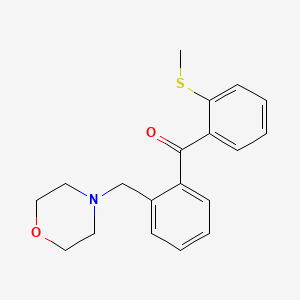

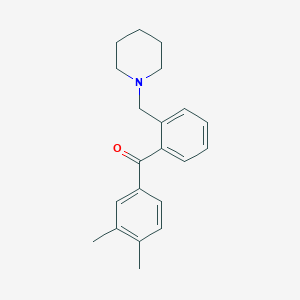
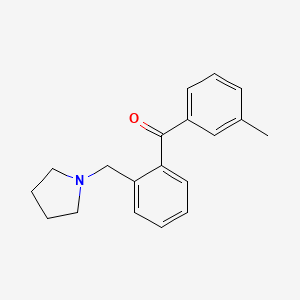
![2-Carboethoxy-2'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone](/img/structure/B1613371.png)
![2,3-Dimethyl-2'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone](/img/structure/B1613372.png)
![Cyclohexyl 2-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]phenyl ketone](/img/structure/B1613373.png)

